molecular formula C17H19ClN4O3S B11287005 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine

1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B11287005
M. Wt: 394.9 g/mol
InChI Key: IDBNUEWQVLZMDO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a cyclopropyl-pyrazole carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Cyclopropylation: The pyrazole ring can be further functionalized by introducing a cyclopropyl group using cyclopropyl bromide in the presence of a base.

    Sulfonylation: The piperazine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Coupling: The final step involves coupling the sulfonylated piperazine with the cyclopropyl-pyrazole carbonyl intermediate under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzene ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine
  • 1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine
  • 1-(4-Chlorobenzenesulfonyl)-4-(3-ethyl-1H-pyrazole-5-carbonyl)piperazine

Uniqueness

1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C17H19ClN4O3S

Molecular Weight

394.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C17H19ClN4O3S/c18-13-3-5-14(6-4-13)26(24,25)22-9-7-21(8-10-22)17(23)16-11-15(19-20-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2,(H,19,20)

InChI Key

IDBNUEWQVLZMDO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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